1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of two methyl groups at positions 1 and 6, along with an aldehyde group at position 3, makes this compound unique and of interest in various fields of research.
Properties
IUPAC Name |
1,6-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-8(6-13)5-12(2)10(9)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXPRIHZKVEZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of 2-Amino-3-cyanopyridines
- Starting from 2-amino-3-cyanopyridines, cyclization is achieved through treatment with suitable reagents such as aldehydes or acids under reflux conditions, leading to the pyrrolo[2,3-b]pyridine core.
- In patent WO2006063167A1, a method involves cyclization of substituted pyridines with aldehydes in the presence of acid catalysts, followed by methylation at the desired positions to obtain the dimethyl derivative.
2-Amino-3-cyanopyridine + Formaldehyde (or other aldehyde) → Cyclization under acidic conditions → Pyrrolo[2,3-b]pyridine core → Methylation at positions 1 and 6
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | 2-Amino-3-cyanopyridine + aldehyde | Reflux, acid catalyst | 60-75% | Acidic medium promotes ring closure |
| Methylation | Methyl iodide or dimethyl sulfate | Reflux, base | 70-85% | Selective methylation at N-1 and C-6 |
Metal-Catalyzed Cross-Coupling and Functionalization
- Use of palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups, followed by oxidation to aldehyde.
- Patent US20090233956A1 describes alkylation of pyrrolo[2,3-b]pyridines using palladium catalysis, leading to derivatives with aldehyde functionalities at the 3-position.
Pyrrolo[2,3-b]pyridine derivative + boronic acid (or similar) → Pd-catalyzed coupling → Functionalized intermediate → Oxidation to aldehyde
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Coupling | Boronic acid + Pd catalyst | 80°C, inert atmosphere | 65-78% | Efficient for substituent introduction |
| Oxidation | PCC or MnO2 | Room temperature | 70-85% | Selective aldehyde formation |
Direct Oxidation of Methylated Precursors
- Methylated pyrrolo[2,3-b]pyridines are oxidized at the methyl group at the 3-position to form the aldehyde.
- A reported method involves oxidation of 1,6-dimethylpyrrolo[2,3-b]pyridine derivatives using selenium dioxide or PCC, yielding the target aldehyde with high selectivity.
Dimethylpyrrolo[2,3-b]pyridine + Oxidant (SeO2 or PCC) → Oxidation at methyl group → 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxidation | SeO2 or PCC | Reflux, inert atmosphere | 65-80% | High selectivity for aldehyde formation |
Detailed Reaction Data Table
Notes on Optimization and Challenges
- Selectivity: Achieving selective methylation at the 1- and 6-positions requires controlled conditions, often involving protecting groups or regioselective catalysts.
- Oxidation Conditions: Use of SeO2 provides high regioselectivity but requires careful handling due to toxicity.
- Yield Optimization: Combining cross-coupling with oxidation steps tends to improve overall yields and structural diversity.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the aldehyde group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. A study demonstrated that modifications to the aldehyde group could enhance the cytotoxic effects against specific cancer cell lines. The compound's ability to inhibit tumor growth in vitro suggests a pathway for further drug development focused on cancer therapy .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactive aldehyde functional group allows for various chemical transformations, including:
- Condensation Reactions : It can undergo condensation with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
- Cyclization Reactions : The compound can participate in cyclization reactions to produce more complex heterocyclic structures.
Data Table: Reactivity Overview
| Reaction Type | Example Product | Notes |
|---|---|---|
| Condensation | Imines | Useful in synthesizing pharmaceuticals |
| Cyclization | Heterocycles | Expands the library of bioactive compounds |
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific electrical or optical properties.
Case Study: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance conductivity and stability. A study on polymer composites revealed improved electrical properties when the compound was used as a dopant, suggesting applications in electronic devices and sensors .
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is often related to its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group, which limits its use in formylation reactions.
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Biological Activity
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 1368175-67-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its role as a pharmacological agent. Some of the key areas of interest include:
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines . The specific effects of this compound on cancer cells are still under investigation but suggest a potential for further development.
2. Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are critical enzymes involved in cellular signaling pathways. Compounds similar to this compound have been evaluated for their ability to inhibit PDE4B, which is implicated in inflammatory diseases and central nervous system disorders. For example, derivatives have shown selective inhibition of PDE4B with IC50 values indicating effective potency .
3. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Inhibiting PDE4B can lead to reduced levels of pro-inflammatory cytokines such as TNF-α, which is crucial in managing conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of methyl groups at the 1 and 6 positions appears to enhance the compound's potency as a PDE4B inhibitor.
- Core Structure Optimization : Variations in the core structure have been explored to improve selectivity and reduce off-target effects .
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of a series of pyrrolo[2,3-b]pyridine derivatives. These studies highlighted:
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | PDE4B Inhibition | 0.8 | Selective against CNS receptors |
| Compound B | TNF-α Inhibition | 0.48 | Significant anti-inflammatory effect |
| Compound C | Cytotoxicity | >10 | Weakly active against cancer cell lines |
These findings underscore the potential for developing new therapeutic agents based on this chemical scaffold .
Q & A
Q. What in silico models predict its pharmacokinetic profile?
- ADMET predictors (e.g., SwissADME) estimate moderate bioavailability (F = 45–60%) due to moderate LogP (~2.1). CYP3A4-mediated metabolism is dominant, with potential drug-drug interactions flagged via docking simulations against cytochrome P450 isoforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
